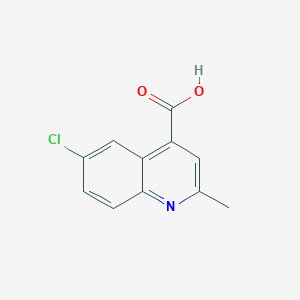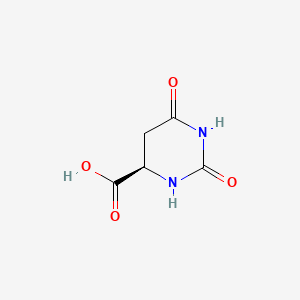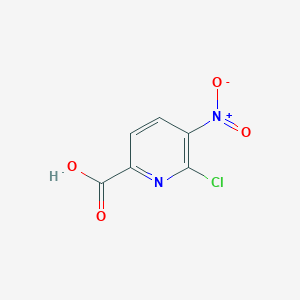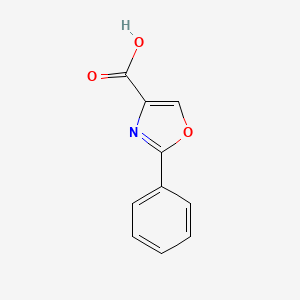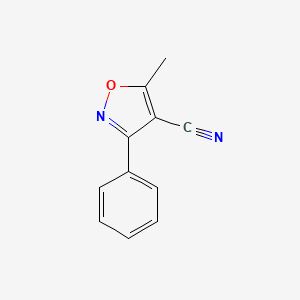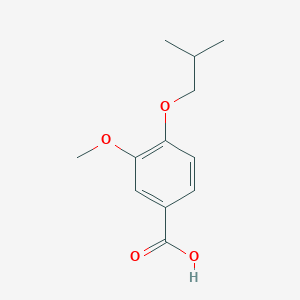
4-Isobutoxy-3-methoxybenzoic acid
Übersicht
Beschreibung
4-Isobutoxy-3-methoxybenzoic acid (IBMBA) is a synthetic compound that was first synthesized in the 1970s and has since been used in a variety of scientific studies1. It is a derivative of benzoic acid and is a structural isomer of 4-methoxy-3-isobutoxybenzoic acid (MIBA)1. The molecular formula of IBMBA is C12H16O42.
Synthesis Analysis
The synthesis of IBMBA is not explicitly mentioned in the retrieved sources. However, it is known that 4-Hydroxyisophthalic acid, which is closely related to IBMBA, can be synthesized from p-methoxybenzoic acid, a structural analog, using the Blanc chloromethylation reaction1. This suggests that similar methods could potentially be used for the synthesis of IBMBA.Molecular Structure Analysis
The molecular structure of IBMBA consists of a benzoic acid core with isobutoxy and methoxy substituents at the 4 and 3 positions, respectively2. The InChI code for IBMBA is InChI=1S/C12H16O4/c1-8(2)7-16-10-5-4-9(12(13)14)6-11(10)15-3/h4-6,8H,7H2,1-3H3,(H,13,14)2.
Chemical Reactions Analysis
Specific chemical reactions involving IBMBA are not detailed in the retrieved sources. However, it is known that benzoic acid derivatives can undergo a variety of reactions, including esterification, reduction, and substitution reactions, among others.Physical And Chemical Properties Analysis
IBMBA has a molecular weight of 224.25 g/mol2. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 42. The compound has a rotatable bond count of 52. The exact mass and monoisotopic mass of IBMBA are 224.10485899 g/mol2. The topological polar surface area of IBMBA is 55.8 Ų2.Wissenschaftliche Forschungsanwendungen
Environmental Toxicology
Vanillic acid and its isomers, iso-VA and orto-VA, have been studied for their effects as environmental pollutants . The specific methods involved testing the antimicrobial effect of these compounds against various bacterial strains, including Escherichia coli, Sarcina spp., Enterobacter homaechei, Staphylococcus aureus, and Candida albicans . The study also evaluated the genotoxicity and oxidative stress generation of these compounds using E. coli biosensor strains . The results showed that these compounds exhibited antimicrobial activity against all tested bacterial strains and also exhibited toxicity, cellular protein degradation, and genotoxic activity .
Food and Beverage Industry
Vanillic acid is utilized in the food and beverage industry as a flavoring agent . The extraction of vanillic acid from an aqueous solution through reactive extraction was studied, with Tri-n-butyl phosphate (TBP) serving as the reactive extractant . The study found that groundnut oil emerged as more effective than sesame oil as a diluent, exhibiting a maximum distribution coefficient of 13.31 and an extraction efficiency of 93.01% at 5.27 mmol L–1 of acid concentration and 40% v/v of TBP .
Safety And Hazards
Specific safety and hazard information for IBMBA is not available in the retrieved sources. However, as with all chemicals, appropriate safety precautions should be taken when handling IBMBA to avoid exposure and potential harm.
Zukünftige Richtungen
The future directions for IBMBA are not explicitly mentioned in the retrieved sources. However, given its structural properties and the known applications of similar compounds, potential areas of interest could include its use as a reagent in organic synthesis, its role in the study of biochemical and physiological processes, and its potential applications in the food and pharmaceutical industries1.
Eigenschaften
IUPAC Name |
3-methoxy-4-(2-methylpropoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-8(2)7-16-10-5-4-9(12(13)14)6-11(10)15-3/h4-6,8H,7H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBHFJHQPZDLFTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80361681 | |
| Record name | 4-isobutoxy-3-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80361681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isobutoxy-3-methoxybenzoic acid | |
CAS RN |
3535-35-1 | |
| Record name | 4-isobutoxy-3-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80361681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



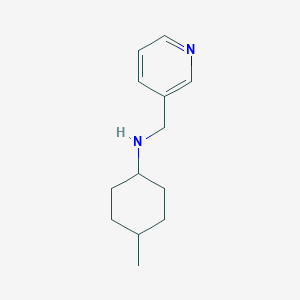

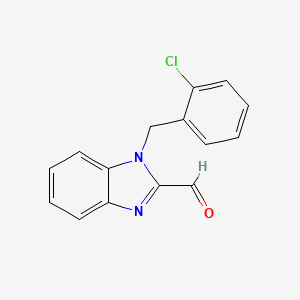
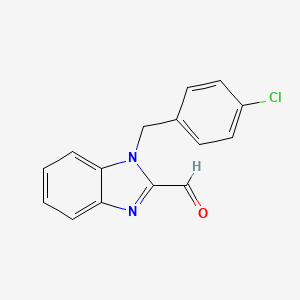
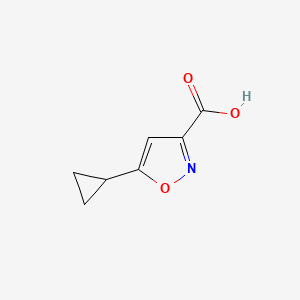
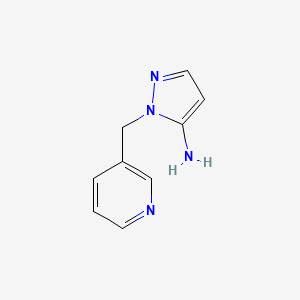
![3-[2-(Hydroxymethyl)-1h-benzimidazol-1-yl]propanoic acid](/img/structure/B1349183.png)
